1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Description
1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a complex structure incorporating multiple heterocyclic rings
Properties
IUPAC Name |
1-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazol-2-yl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c1-8-15-11(20-18-8)5-9-7-22-13(16-9)17-12(19)14-6-10-3-2-4-21-10/h2-4,7H,5-6H2,1H3,(H2,14,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNYLWNOKDHSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CSC(=N2)NC(=O)NCC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by cyclization of an appropriate acyl hydrazide with a nitrile.
Thiazole Ring Construction: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling Reactions: The oxadiazole and thiazole intermediates are then coupled using a suitable linker, often through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Final Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or by using phosgene derivatives to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The urea moiety can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or organometallic reagents.
Major Products:
Oxidation: Sulfoxides or sulfones from the thiazole ring.
Reduction: Corresponding amines from the urea group.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Materials Science:
Biology and Medicine:
Pharmacology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structure.
Biochemical Studies: Used in the study of enzyme inhibition and receptor binding.
Industry:
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea depends on its application:
Biological Activity: It may inhibit specific enzymes or interact with cellular receptors, disrupting normal cellular processes.
Catalytic Activity: As a ligand, it can stabilize transition states or activate substrates in catalytic cycles.
Comparison with Similar Compounds
1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene.
1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of a thiophene.
Uniqueness:
- The presence of the thiophene ring in 1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea may confer unique electronic properties and biological activities compared to its analogs.
Biological Activity
1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, cytotoxic, and antitumor effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a thiazole ring and a thiophene group, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
Key Findings:
- Antibacterial Activity : Studies indicated that this compound demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 1 - 4 | |
| Escherichia coli | 2 - 8 | |
| Pseudomonas aeruginosa | 8 - 16 |
Cytotoxicity Studies
The cytotoxic effects of the compound were assessed using various cell lines.
Results:
In vitro studies showed that the compound exhibited low cytotoxicity against normal L929 cells at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications .
Antitumor Activity
The compound's potential as an antitumor agent was investigated through various assays.
Notable Observations:
- Apoptotic Induction : The compound increased p53 expression and caspase-3 cleavage in MCF-7 breast cancer cells, suggesting an apoptotic mechanism .
- Molecular Docking Studies : Docking studies indicated strong interactions with key proteins involved in cancer progression, supporting its role as a potential anticancer agent .
Case Studies
Several case studies have highlighted the effectiveness of oxadiazole derivatives in treating infections and tumors:
- Antibacterial Efficacy : A study demonstrated that oxadiazole derivatives showed superior activity compared to standard antibiotics like ciprofloxacin against resistant strains of bacteria .
- Antitumor Properties : In another study, derivatives similar to the compound were tested against various cancer cell lines and showed promising results in inhibiting tumor growth .
Scientific Research Applications
Antimicrobial Properties
Numerous studies have indicated that derivatives of thiazole and oxadiazole compounds exhibit significant antimicrobial activities. For example, thiazole derivatives have been shown to possess antibacterial effects against gram-positive bacteria such as Staphylococcus aureus. The effectiveness of these compounds often correlates with their structural modifications, which can enhance their activity against specific bacterial strains .
Antioxidant Activity
Compounds similar to 1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea have also been evaluated for their antioxidant properties. Studies have demonstrated that certain substitutions can significantly increase the ability to inhibit lipid peroxidation, suggesting potential applications in preventing oxidative stress-related diseases .
Antidiabetic Effects
Research has highlighted the potential of thiazole derivatives in managing diabetes through various mechanisms, including the modulation of glucose metabolism and insulin sensitivity. The presence of specific functional groups in the compound can enhance its efficacy as an antidiabetic agent .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that may include cyclization and substitution reactions. Recent advancements in synthetic techniques have utilized green chemistry principles to improve the efficiency and reduce the environmental impact of these processes. For instance, the use of choline chloride/urea as a deep eutectic solvent has shown promise in synthesizing complex organic molecules with high yields .
Antimicrobial Efficacy Study
A systematic investigation into the antimicrobial profiles of thiazole derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin. This study underscores the therapeutic potential of such derivatives in treating bacterial infections .
| Compound | Structure | MIC (µg/mL) | Activity |
|---|---|---|---|
| 4a | Thiazole | 1.95 | Strong |
| 4b | Thiazole | 3.91 | Moderate |
Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of various thiazolidine derivatives, compounds with specific substitutions demonstrated superior activity against lipid peroxidation compared to control groups. This reinforces the notion that structural modifications can significantly impact biological activity .
| Compound | EC50 (mM) | Activity Level |
|---|---|---|
| 3i | 0.565 | High |
| 3r | 0.708 | Moderate |
Q & A
Basic: What are the common synthetic routes for preparing 1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea?
Answer:
The compound can be synthesized via multi-step condensation reactions. A typical approach involves:
Formation of the thiazole core : Alkylation of a thiazole precursor (e.g., 4-bromomethylthiazole) with 3-methyl-1,2,4-oxadiazole-5-methanol under basic conditions (e.g., NaH in DMF) to introduce the oxadiazole moiety .
Urea linkage : Reacting the thiazole intermediate with thiophen-2-ylmethyl isocyanate in anhydrous THF or DCM, using catalytic triethylamine to facilitate nucleophilic attack .
Purification : Crystallization from ethanol/water mixtures (1:2 ratio) is commonly employed, yielding 60–80% purity, followed by column chromatography for higher purity .
Basic: How is the structural identity of this compound confirmed in synthetic studies?
Answer:
Structural confirmation relies on a combination of spectroscopic and analytical methods:
- IR spectroscopy : Detection of urea C=O stretches (~1650–1700 cm⁻¹) and oxadiazole C=N vibrations (~1550 cm⁻¹) .
- NMR :
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Catalyst screening : Testing bases like DBU or K₂CO₃ to accelerate urea bond formation .
- Temperature control : Maintaining reflux (~80°C) during condensation steps to minimize side reactions .
- Real-time monitoring : Using TLC or HPLC to track reaction progress and identify byproducts early .
Advanced: What methodologies are used to evaluate the compound’s antimicrobial or antitumor activity?
Answer:
- Antimicrobial assays :
- Antitumor screening :
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
Discrepancies may arise due to:
- Structural analogs : Subtle differences in substituents (e.g., methyl vs. phenyl groups) can alter bioactivity. Compare data from compounds with identical cores .
- Assay variability : Standardize protocols (e.g., cell culture conditions, incubation times) across labs .
- Statistical rigor : Use ANOVA or Tukey’s HSD test to validate significance of results .
- Meta-analysis : Aggregate data from multiple studies to identify trends, as seen in triazole derivative research .
Advanced: How to design experiments assessing the compound’s environmental stability or degradation pathways?
Answer:
Adopt a tiered approach:
Abiotic studies :
- Hydrolysis : Incubate at pH 3–9 (37°C) and analyze degradation products via LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) and monitor half-life .
Biotic studies :
- Microbial degradation : Use soil slurry models with Pseudomonas spp. to assess biodegradation rates .
Data modeling : Apply QSAR models to predict persistence based on logP and electronic parameters .
Advanced: What strategies are recommended for resolving low solubility in biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the urea or thiophene moieties .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .
Advanced: How can computational methods guide the rational design of derivatives?
Answer:
- Molecular docking : Screen against target proteins (e.g., EGFR kinase) using AutoDock Vina to prioritize substituents with high binding affinity .
- ADMET prediction : Use SwissADME to optimize logP (<5), topological polar surface area (>80 Ų), and CYP450 inhibition profiles .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
